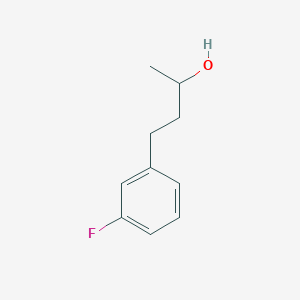
4-(3-Fluorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated derivative of butanol, featuring a fluorophenyl group attached to the butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-Fluorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(3-fluorophenyl)butan-2-one using sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol . Another method involves the Wittig reaction to prepare 4-(fluorophenyl)but-3-en-2-ones, which are then reduced to 4-(fluorophenyl)but-3-en-2-ols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-(3-fluorophenyl)butan-2-one.
Reduction: It can be reduced to form 4-(3-fluorophenyl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 4-(3-Fluorophenyl)butan-2-one
Reduction: 4-
Propiedades
Fórmula molecular |
C10H13FO |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
4-(3-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,5-6H2,1H3 |
Clave InChI |
YNXPOGQFCJDCKU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




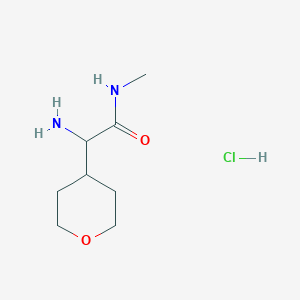
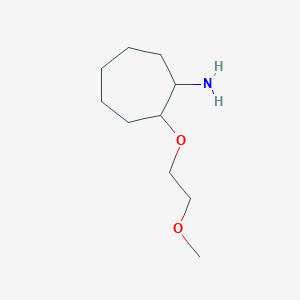
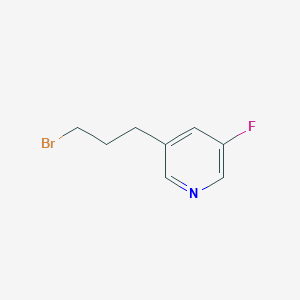
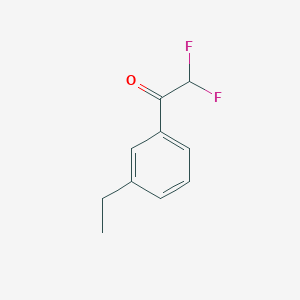
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)

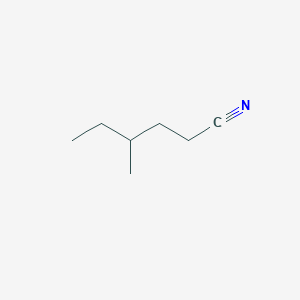
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
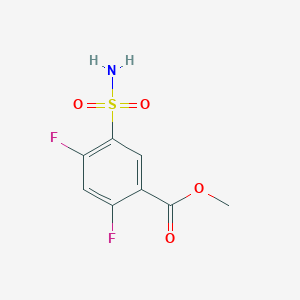
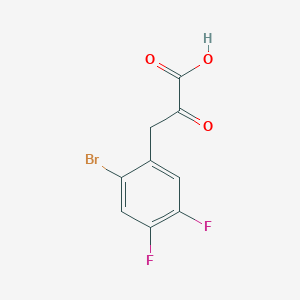
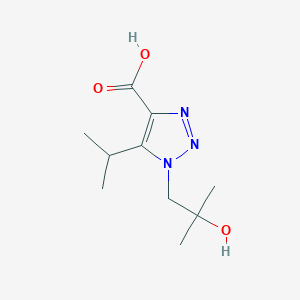
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)
